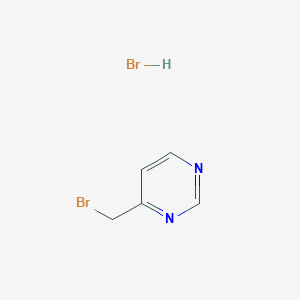

4-(Bromomethyl)pyrimidine hydrobromide

Description

BenchChem offers high-quality 4-(Bromomethyl)pyrimidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)pyrimidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXGELXMMJWSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855939 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-84-7 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)pyrimidine hydrobromide chemical properties

An In-depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide for Advanced Research and Development

Introduction: Unveiling a Key Heterocyclic Building Block

4-(Bromomethyl)pyrimidine hydrobromide is a highly reactive and versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold found in nucleobases and numerous FDA-approved drugs, this reagent serves as a potent electrophilic building block.[1][2][3] Its utility lies in the strategic introduction of the pyrimidin-4-ylmethyl moiety into a wide array of molecular architectures. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the hydrobromide salt form enhances its stability and modulates the electronic properties of the pyrimidine ring, making it a crucial intermediate for constructing complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug discovery and chemical development.

PART 1: Core Physicochemical and Structural Characteristics

A fundamental understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. 4-(Bromomethyl)pyrimidine hydrobromide is typically a solid at room temperature, and its salt form influences its solubility profile, favoring more polar solvents.

Molecular Structure

The structure consists of a pyrimidine ring substituted at the 4-position with a bromomethyl (-CH₂Br) group. The hydrobromide salt results from the protonation of one of the ring's nitrogen atoms by hydrobromic acid. This protonation increases the electron-deficient nature of the pyrimidine ring, which can influence the reactivity of the bromomethyl group.

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated chemical fume hood.

Objective: To synthesize 4-(Bromomethyl)pyrimidine hydrobromide from 4-methylpyrimidine.

Materials:

-

4-Methylpyrimidine (1.0 eq) [4]* N-Bromosuccinimide (NBS, 1.1 eq)

-

Azobisisobutyronitrile (AIBN, 0.05 eq)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Diethyl ether (for washing)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 4-methylpyrimidine and carbon tetrachloride. Stir until the starting material is fully dissolved.

-

Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Isolation: As the reaction proceeds, the product, 4-(Bromomethyl)pyrimidine hydrobromide, will often precipitate as a solid. Once the reaction is complete, cool the flask to room temperature and then further in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold carbon tetrachloride followed by cold diethyl ether to remove soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

PART 3: Reactivity and Applications in Drug Development

The synthetic value of 4-(Bromomethyl)pyrimidine hydrobromide is rooted in its function as a potent alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it an ideal target for a wide range of nucleophiles.

Mechanism of Action: Nucleophilic Substitution

The primary reaction pathway is a nucleophilic substitution (Sₙ2) reaction. [5]A nucleophile (Nu⁻) attacks the electrophilic carbon of the -CH₂Br group, displacing the bromide ion, which is an excellent leaving group. This reaction efficiently forges a new carbon-nucleophile bond.

Caption: General Sₙ2 reaction pathway with a nucleophile.

Causality in Experimental Design

-

Choice of Base: The reaction is often performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA). This is crucial for two reasons: first, to neutralize the hydrobromide salt, liberating the free pyrimidine base for the reaction; and second, to deprotonate protic nucleophiles (like phenols or amines), thereby increasing their nucleophilicity.

-

Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically preferred. These solvents effectively solvate the counter-ions without interfering with the nucleophile, thus accelerating the rate of Sₙ2 reactions.

-

Temperature Control: While the reaction is often facile, gentle heating (40-60°C) may be required to drive the reaction to completion, especially with weaker nucleophiles.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in drug design, appearing in numerous therapeutics for oncology, infectious diseases, and neurological disorders. [2][3]4-(Bromomethyl)pyrimidine hydrobromide provides a direct route to incorporate this key pharmacophore.

-

Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, binding to the hinge region of the kinase. This reagent can be used to tether the pyrimidine core to other fragments that confer selectivity and potency.

-

Antiviral and Antibacterial Agents: The pyrimidine ring is fundamental to nucleoside analogs used in antiviral therapies. [1]This building block allows for the synthesis of novel non-nucleoside inhibitors by attaching the pyrimidine moiety to diverse side chains that can disrupt viral replication or bacterial cell wall synthesis.

-

GPCR Modulators: By reacting with amine- or hydroxyl-containing molecules, new ligands for G-protein coupled receptors can be synthesized, where the pyrimidine ring can act as a hydrogen bond acceptor or engage in π-stacking interactions within the receptor binding pocket.

PART 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 4-(Bromomethyl)pyrimidine hydrobromide is a corrosive and hazardous chemical that requires strict handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as corrosive and can cause severe skin burns and serious eye damage. [6][7]Inhalation or ingestion can also be harmful. [8]Therefore, stringent adherence to safety measures is non-negotiable.

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles and a full-face shield. [8][9]* Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate protective clothing. [6]* Respiratory Protection: Use only in a chemical fume hood. [8]If there is a risk of dust formation, a respirator with a suitable particulate filter is required.

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |

| corrosion | GHS05 | H314: Causes severe skin burns and eye damage. [6][7] | P260: Do not breathe dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |

Handling and Storage Protocol

-

Handling: Avoid all direct contact. Do not breathe dust. [7][8]Weigh and handle the solid in a fume hood. Ensure eyewash stations and safety showers are immediately accessible. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7][8]Keep away from incompatible materials such as strong bases and strong oxidizing agents. [8]The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [8]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.

References

- 4-(Bromomethyl)pyridine hydrobromide 97% - Sigma-Aldrich. (n.d.).

- 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, June 13).

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.

- SAFETY DATA SHEET: 4-(Bromomethyl)pyridine hydrobromide. (2025, December 19).

- 4-(Bromomethyl)pyrimidine. (n.d.). PubChem.

- 4-(Bromomethyl)pyridine hydrobromide - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 26).

- 4-Methylpyrimidine 97% - Sigma-Aldrich. (n.d.).

- 4-(Bromomethyl)pyridine hydrobromide synthesis - ChemicalBook. (n.d.).

- 4-Bromomethyl-pyrimidine hydrobromide | 1373223-84-7 - ChemicalBook. (2025, September 25).

- 4-Bromomethyl-2-methylthiopyrimidine | 135645-63-5 - Benchchem. (n.d.).

- 4-(Bromomethyl)pyrimidine hydrobromide - Oakwood Chemical. (n.d.).

- 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 - ChemicalBook. (2025, September 25).

- 4-Methylpyrimidine, 97% | 127493-10G | SIGMA-ALDRICH - Scientific Laboratory Supplies. (n.d.).

- 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm. (n.d.).

- 1373223-84-7|4-(Bromomethyl)pyrimidine hydrobromide| Ambeed. (n.d.).

- 4-(bromomethyl)pyridine hydrobromide | Sigma-Aldrich. (n.d.).

- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).

- Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents. (n.d.). AccessPharmacy.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 4. 4-Methylpyrimidine 97 3438-46-8 [sigmaaldrich.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-(Bromomethyl)pyrimidine hydrobromide (CAS No. 1373223-84-7) is a key heterocyclic building block of significant interest to the medicinal chemistry and drug discovery community. The pyrimidine core is a "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its presence in the fundamental components of life, the nucleobases cytosine, thymine, and uracil, underscores its biological importance.[4] The pyrimidine ring system is a versatile pharmacophore that has been successfully incorporated into drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][5]

This guide provides a comprehensive technical overview of 4-(Bromomethyl)pyrimidine hydrobromide, focusing on its chemical properties, synthesis, reactivity, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of 4-(Bromomethyl)pyrimidine hydrobromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1373223-84-7 | [Multiple sources] |

| Molecular Formula | C₅H₆Br₂N₂ | [Multiple sources] |

| Molecular Weight | 253.92 g/mol | [Multiple sources] |

| Synonyms | 4-(Bromomethyl)pyrimidine HBr | [2] |

| SMILES | Br.BrCc1ccncn1 | [6] |

| InChI Key | POXGELXMMJWSRC-UHFFFAOYSA-N | [6] |

Synthesis and Production

While specific, detailed industrial synthesis routes for 4-(Bromomethyl)pyrimidine hydrobromide are proprietary, a plausible and common laboratory-scale approach involves the bromination of a suitable precursor, such as 4-methylpyrimidine or 4-(hydroxymethyl)pyrimidine. A general, analogous procedure for the synthesis of similar compounds, such as 4-(bromomethyl)pyridine hydrobromide from 4-pyridinemethanol, involves the use of brominating agents like phosphorus pentabromide (PBr₅) or phosphorus tribromide (PBr₃).[7]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine-based synthons, 4-(bromomethyl)pyrimidine hydrobromide emerges as a highly valuable and reactive building block. Its strategic importance lies in the presence of a reactive bromomethyl group, which serves as an electrophilic handle for the facile introduction of the pyrimidine motif into a wide range of molecular architectures. This technical guide provides a comprehensive overview of 4-(bromomethyl)pyrimidine hydrobromide, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant applications in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular Attributes of 4-(Bromomethyl)pyrimidine Hydrobromide

A thorough understanding of the fundamental properties of 4-(bromomethyl)pyrimidine hydrobromide is paramount for its effective utilization in synthetic chemistry.

Chemical Structure and Properties

4-(Bromomethyl)pyrimidine hydrobromide is the hydrobromide salt of 4-(bromomethyl)pyrimidine. The quaternization of one of the pyrimidine nitrogens by hydrobromic acid enhances the compound's stability and modulates its reactivity.

Molecular Formula: C₅H₅BrN₂ · HBr (or C₅H₆Br₂N₂)

Molecular Weight: 253.92 g/mol

The molecular weight is calculated by summing the molecular weight of the free base, 4-(bromomethyl)pyrimidine (173.01 g/mol ), and hydrogen bromide (80.91 g/mol ).[1]

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of 4-(Bromomethyl)pyrimidine Hydrobromide

| Property | Value | Source |

| IUPAC Name | 4-(bromomethyl)pyrimidin-1-ium bromide | N/A |

| CAS Number | 1373223-84-7 | N/A |

| Molecular Formula | C₅H₆Br₂N₂ | N/A |

| Molecular Weight | 253.92 g/mol | Calculated |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in polar solvents like water and methanol. | Inferred |

Note: Some properties are inferred from chemically similar compounds due to limited direct experimental data in publicly available literature.

Structural Rationale for Reactivity

The synthetic utility of 4-(bromomethyl)pyrimidine hydrobromide is primarily dictated by the electrophilic nature of the benzylic-like carbon in the bromomethyl group. The electron-withdrawing character of the pyrimidine ring enhances the leaving group ability of the bromide, making the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity allows for the straightforward formation of carbon-heteroatom and carbon-carbon bonds, a critical step in the elaboration of complex drug candidates.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(bromomethyl)pyrimidine hydrobromide is typically achieved through a two-step process starting from the commercially available 4-(hydroxymethyl)pyrimidine. The following protocol is a representative, field-proven method.

Synthesis Pathway Overview

The synthesis involves the conversion of the primary alcohol in 4-(hydroxymethyl)pyrimidine to a bromide, followed by the formation of the hydrobromide salt.

Caption: Synthetic workflow for 4-(Bromomethyl)pyrimidine hydrobromide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)pyrimidine (Free Base)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)pyrimidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 equivalents) in the same anhydrous solvent via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)pyrimidine, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Formation of 4-(Bromomethyl)pyrimidine Hydrobromide

-

Salt Formation: Dissolve the crude or purified 4-(bromomethyl)pyrimidine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) to the stirred solution.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford 4-(bromomethyl)pyrimidine hydrobromide as a solid.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized 4-(bromomethyl)pyrimidine hydrobromide, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Expected Results and Interpretation |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the methylene protons of the bromomethyl group. The chemical shifts will be influenced by the protonation of the pyrimidine ring. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. |

| Mass Spectrometry (MS) | Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), will show the molecular ion peak for the free base, 4-(bromomethyl)pyrimidine. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A well-developed method on a reverse-phase column will show a single major peak for the pure product.[2][3] |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=N stretching vibrations of the pyrimidine ring. |

Applications in Drug Discovery and Development

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[4][5] 4-(Bromomethyl)pyrimidine hydrobromide serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

Role as a Versatile Synthetic Intermediate

The reactive bromomethyl group allows for the facile attachment of the pyrimidine moiety to various nucleophiles, such as amines, thiols, and alcohols, through Sₙ2 reactions. This versatility enables the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrimidine ring is an excellent bioisostere for the adenine core of ATP.

The synthesis of pyrimidine-based kinase inhibitors often involves the coupling of 4-(bromomethyl)pyrimidine hydrobromide with a nucleophilic core structure. For instance, it can be reacted with an amine-containing fragment to introduce the pyrimidine pharmacophore, which can then engage in crucial hydrogen bonding interactions within the kinase active site.

Caption: General workflow for utilizing 4-(bromomethyl)pyrimidine hydrobromide in kinase inhibitor synthesis.

A notable example of a signaling pathway targeted by pyrimidine-based inhibitors is the Aurora kinase pathway, which plays a critical role in cell cycle regulation and is often dysregulated in cancer.[8][9] Small molecule inhibitors designed to target Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells. The synthesis of such inhibitors can leverage 4-(bromomethyl)pyrimidine hydrobromide to install the key pyrimidine scaffold.[10]

Handling, Storage, and Safety

As a reactive chemical, proper handling and storage of 4-(bromomethyl)pyrimidine hydrobromide are essential to ensure user safety and maintain the compound's integrity.

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent degradation.

-

Safety: 4-(Bromomethyl)pyrimidine hydrobromide is expected to be a corrosive and lachrymatory compound due to its reactive nature and the presence of HBr. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

4-(Bromomethyl)pyrimidine hydrobromide stands out as a pivotal building block for medicinal chemists and drug development professionals. Its well-defined reactivity, coupled with the biological significance of the pyrimidine core, makes it an indispensable tool in the synthesis of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to fully exploit its potential in the ongoing quest for new and effective medicines.

References

-

Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642819, 4-(Bromomethyl)pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260, Hydrogen bromide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(Bromomethyl)pyrimidine hydrobromide. Retrieved from [Link]

-

ChemSrc. (n.d.). 4-(BROMOMETHYL)PYRIMIDINE HYDROBROMIDE | CAS#:1373223-84-7. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Zhang, J.-L., et al. (2016). A Cu-Catalyzed and 4-HO-TEMPO-Mediated [3 + 3] Annulation of Commercially Available Amidines with Saturated Ketones Enables an Efficient and Facile Synthesis of Structurally Important Pyrimidines. The Journal of Organic Chemistry, 81(23), 11994–12000.

- Romanov, A. R., et al. (2020). A Novel Approach to the Synthesis of 2,4,6-Trisubstituted Pyrimidines via Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. Synthesis, 52(10), 1512-1522.

- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099-14165.

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

- Roskoski, R., Jr. (2019). Small molecule kinase inhibitors approved for the treatment of cancer. Pharmacological Research, 144, 1-23.

- Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(6), 1769-1775.

- Gangan, V. D., et al. (2019). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 6(2), 205-213.

-

SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.

- Google Patents. (n.d.). CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.

-

Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

- ACS Publications. (1997). Synthesis and Conformational Study of 3-Hydroxy-4-(Hydroxymethyl)-1-Cyclohexanyl Purines and Pyrimidines. The Journal of Organic Chemistry, 62(9), 2886–2895.

- PubMed. (2025).

- PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7564–7578.

- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

- PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 896-901.

Sources

- 1. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)pyrimidine Hydrobromide

Executive Summary

4-(Bromomethyl)pyrimidine and its hydrobromide salt are pivotal intermediates in the fields of medicinal chemistry and materials science. As a reactive building block, it enables the introduction of the pyrimidine-4-yl-methyl moiety into a diverse range of molecular scaffolds, facilitating the synthesis of novel compounds with potential therapeutic or functional properties. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(Bromomethyl)pyrimidine hydrobromide via free-radical bromination of 4-methylpyrimidine. We delve into the causality behind the experimental design, present a detailed, step-by-step protocol, and outline a full suite of analytical techniques for the robust characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated approach to the preparation and analysis of this key synthetic intermediate.

Introduction: Strategic Importance and Synthetic Approach

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved pharmaceuticals. The ability to functionalize molecular targets with this heterocycle is therefore of significant interest. 4-(Bromomethyl)pyrimidine serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base.

The synthesis of benzylic-type bromides from their corresponding methyl-substituted heteroaromatics is most effectively achieved through a free-radical substitution pathway. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator, is the method of choice.[1][2] This approach offers high selectivity for the benzylic-type position over aromatic ring substitution and proceeds under conditions that are generally compatible with the pyrimidine core.[1] The mechanism involves a free-radical chain reaction, which requires careful control of conditions to ensure optimal yield and purity.[3]

This guide will focus exclusively on this robust and widely adopted synthetic strategy.

Synthesis Methodology: From Principle to Practice

Principle and Mechanism: The Wohl-Ziegler Reaction

The core of this synthesis is the Wohl-Ziegler reaction, a free-radical chain process for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS).[2] The reaction proceeds through three distinct phases: initiation, propagation, and termination.[3]

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate a primary source of radicals.[1] These radicals do not directly participate in the main chain but serve to generate the bromine radical.

-

Propagation: A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the methyl group of 4-methylpyrimidine. This is the selectivity-determining step, as the resulting pyrimidin-4-yl-methyl radical is resonance-stabilized, making it more favorable to form than other possible radicals.[4] This radical then reacts with a molecule of NBS to yield the desired 4-(bromomethyl)pyrimidine product and a succinimidyl radical. The succinimidyl radical subsequently abstracts a hydrogen from HBr (a byproduct) to regenerate the bromine radical, which continues the chain.

-

Termination: The reaction concludes when two radicals combine, or when the limiting reagent is consumed.[3]

The use of an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. Water can hydrolyze NBS and the product, leading to unwanted side reactions and reduced yields.[2]

Characterization and Data Analysis

Robust characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 4-(Bromomethyl)pyrimidine hydrobromide. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

The purified product should be analyzed for its fundamental physical properties.

| Property | Expected Value/Observation |

| Appearance | White to light yellow crystalline solid |

| Molecular Formula | C₅H₆Br₂N₂ |

| Molecular Weight | 253.92 g/mol |

| Melting Point | Literature values for analogous pyridine compounds suggest a range of 185-195 °C. [5] |

| Solubility | Soluble in water, methanol. Sparingly soluble in acetone. Insoluble in diethyl ether, CCl₄. |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

Proton NMR is the most powerful tool for confirming the structure. The hydrobromide salt will exist in equilibrium, with protonation on one of the pyrimidine nitrogens, leading to significant deshielding of the ring protons. The spectrum should be recorded in a solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Pyrimidine Ring) | 9.2 - 9.4 | Doublet (d) | 1H | Adjacent to two electron-withdrawing nitrogens (one protonated). |

| H-2 (Pyrimidine Ring) | 8.9 - 9.1 | Singlet (s) | 1H | Positioned between two nitrogens. |

| H-5 (Pyrimidine Ring) | 7.8 - 8.0 | Doublet (d) | 1H | Coupled to H-6. |

| -CH₂Br (Bromomethyl) | 4.7 - 4.9 | Singlet (s) | 2H | Methylene protons adjacent to an aromatic ring and an electronegative Br atom. |

3.2.2. ¹³C NMR Spectroscopy

Carbon NMR provides complementary information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-4 (Pyrimidine Ring) | 160 - 162 | Carbon bearing the bromomethyl group. |

| C-6 (Pyrimidine Ring) | 158 - 160 | Aromatic CH adjacent to protonated nitrogen. |

| C-2 (Pyrimidine Ring) | 155 - 157 | Aromatic CH between two nitrogens. |

| C-5 (Pyrimidine Ring) | 122 - 125 | Aromatic CH. |

| -CH₂Br (Bromomethyl) | 30 - 35 | Aliphatic carbon attached to an electronegative bromine atom. |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2900 - 2700 (broad) | N-H Stretch | Pyridinium-type N⁺-H |

| 1620 - 1550 | C=N and C=C Stretch | Pyrimidine Ring |

| 1250 - 1200 | C-H In-plane bend | Aromatic |

| 700 - 600 | C-Br Stretch | Alkyl Bromide |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic free base, [C₅H₅BrN₂ + H]⁺, after loss of HBr.

-

Expected m/z: 172.97 and 174.97. This characteristic isotopic pattern, with two peaks of roughly equal intensity separated by 2 m/z units, is a definitive signature for the presence of a single bromine atom.

Safety, Handling, and Storage

Professional laboratory safety standards must be strictly enforced when handling the reagents and products described in this guide.

-

Hazard Identification:

-

4-(Bromomethyl)pyrimidine hydrobromide: While specific data is limited, it should be handled as a hazardous compound. By analogy to 4-(bromomethyl)pyridine hydrobromide, it is expected to cause severe skin burns and eye damage (H314). [6][7]It is a lachrymator and is harmful if inhaled or swallowed.

-

N-Bromosuccinimide (NBS): An irritant and corrosive. Handle with care to avoid inhalation of powder. [8] * Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging. All operations must be conducted in a certified chemical fume hood. [2]Consider substitution with less hazardous solvents like cyclohexane or acetonitrile where feasible. [9] * Hydrobromic Acid (HBr): Highly corrosive. Causes severe skin burns and eye damage. [6]

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat, chemical splash goggles, and a full-face shield when handling corrosive materials.

-

Use heavy-duty nitrile or neoprene gloves.

-

All operations involving solids should be performed in a fume hood to prevent inhalation. [10]

-

-

Handling and Storage:

-

Store 4-(Bromomethyl)pyrimidine hydrobromide in a tightly sealed container in a cool, dry, and well-ventilated area. [11] * The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [12] * Keep away from strong bases and oxidizing agents. [6]

-

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 4-(Bromomethyl)pyrimidine hydrobromide, a valuable intermediate for chemical research and development. By employing the Wohl-Ziegler free-radical bromination, the target compound can be obtained in good yield and high purity from commercially available 4-methylpyrimidine. The provided step-by-step protocol, grounded in mechanistic principles, and the comprehensive characterization workflow serve as a complete reference for researchers. Strict adherence to the outlined safety and handling procedures is paramount to ensure the successful and safe execution of this synthesis.

References

-

Loba Chemie. (2016-06-13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

-

Canadian Science Publishing. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42. [Link]

-

Indian Academy of Sciences. (1995). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Proceedings - Indian Academy of Sciences, Chemical Sciences, 107(4), 421-425. [Link]

-

Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(35), 4961-4963. [Link]

-

RSC Publishing. (1974). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Journal of the Chemical Society, Chemical Communications, (19), 792. [Link]

-

MDPI. (2021). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 26(16), 4983. [Link]

-

Chem-Impex. 4-(Bromomethyl)pyridine hydrobromide. [Link]

-

ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

-

ResearchGate. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Google Patents.

-

PubChem. 4-(Bromomethyl)pyrimidine. [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Master Organic Chemistry. (2013-10-31). The Selectivity of Free-Radical Bromination vs Chlorination. [Link]

-

Pearson. For each compound, predict the major product of free-radical bromination. [Link]

-

Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). [Link]

-

ResearchGate. (2015). Figure S1 . 1 H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine ( 1 ). [Link]

-

Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

ResearchGate. (2011). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Link]

-

PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

PubMed. (1986). Use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds in serum analysed by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 383(1), 61-8. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet [chemicalbook.com]

- 8. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)pyrimidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(bromomethyl)pyrimidine hydrobromide, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes data from its free base, 4-(bromomethyl)pyrimidine, and closely related pyrimidine derivatives. By integrating experimental data with established spectroscopic principles, this document offers a robust framework for the structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this molecule, providing field-proven insights into experimental design and data interpretation.

Introduction: The Significance of 4-(Bromomethyl)pyrimidine Hydrobromide in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[1] The introduction of a reactive bromomethyl group at the 4-position of the pyrimidine ring provides a versatile handle for synthetic chemists to introduce a wide array of functional groups, enabling the exploration of vast chemical space in the quest for novel drug candidates. The hydrobromide salt form of 4-(bromomethyl)pyrimidine is often preferred for its crystalline nature and enhanced stability, facilitating easier handling and purification.

A thorough understanding of the spectroscopic properties of 4-(bromomethyl)pyrimidine hydrobromide is paramount for ensuring the identity and purity of this crucial intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide aims to provide that understanding.

Molecular Structure and Key Spectroscopic Features

The structure of 4-(bromomethyl)pyrimidine hydrobromide presents several key features that give rise to its characteristic spectroscopic signatures. The pyrimidine ring is an electron-deficient aromatic system, and the protonation at one of the nitrogen atoms in the hydrobromide salt further influences the electronic distribution. The bromomethyl group provides a distinct aliphatic proton and carbon signal, and its reactivity is a key aspect of the molecule's utility.

Figure 1: Molecular structure of 4-(Bromomethyl)pyrimidine Hydrobromide.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A well-defined protocol is crucial for obtaining reproducible and high-quality ¹H NMR spectra.

Figure 2: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.3 - 9.5 | s | - | Highly deshielded due to two adjacent electronegative nitrogen atoms and protonation of the ring. |

| H-6 | 9.0 - 9.2 | d | ~5-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing effect of the protonated ring. Coupled to H-5. |

| H-5 | 7.8 - 8.0 | d | ~5-6 | Coupled to H-6. Less deshielded than H-2 and H-6. |

| -CH₂Br | 4.7 - 5.0 | s | - | Deshielded by the adjacent pyrimidine ring and the electronegative bromine atom.[3] |

| N-H | 13.0 - 15.0 | br s | - | Broad signal due to exchange and quadrupolar relaxation; highly deshielded. |

Interpretation and Causality

-

Aromatic Protons (H-2, H-5, H-6): The protonation of one of the pyrimidine nitrogens significantly deshields all ring protons compared to the neutral pyrimidine. The most downfield signal is expected for H-2, being situated between two nitrogen atoms. H-6 will be more deshielded than H-5 due to its proximity to a nitrogen atom. The coupling between H-5 and H-6 is a characteristic feature of the pyrimidine ring.

-

Bromomethyl Protons (-CH₂Br): The singlet for the bromomethyl protons is expected in the region of 4.7-5.0 ppm.[3] This downfield shift is a cumulative effect of the electron-withdrawing bromine atom and the adjacent electron-deficient pyrimidinium ring.

-

N-H Proton: The proton on the nitrogen will appear as a broad singlet at a very low field, a characteristic feature of protonated nitrogen heterocycles. Its broadness is a result of chemical exchange with residual water and quadrupolar effects from the nitrogen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Predicted ¹³C NMR Spectral Data

Based on data for 4-substituted pyrimidines and considering the deshielding effect of protonation, the following chemical shifts are predicted.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Most deshielded aromatic carbon due to its position between two nitrogen atoms. |

| C-4 | 165 - 170 | Deshielded due to the attached bromomethyl group and its position adjacent to a nitrogen. |

| C-6 | 155 - 159 | Deshielded due to the adjacent nitrogen atom. |

| C-5 | 125 - 130 | The most upfield of the aromatic carbons. |

| -CH₂Br | 30 - 35 | Aliphatic carbon shifted downfield by the electronegative bromine atom. |

Interpretation and Causality

-

Aromatic Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the pyrimidine ring carbons are highly sensitive to their electronic environment. C-2 and C-4 are expected to be the most deshielded due to their proximity to the nitrogen atoms and, in the case of C-4, the substituent. Protonation of the ring will generally lead to a downfield shift for all ring carbons.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol

Figure 3: Workflow for IR spectroscopy analysis.

Predicted IR Absorption Bands

The IR spectrum of 4-(bromomethyl)pyrimidine hydrobromide is expected to show the following characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyrimidine ring. |

| 2900 - 2700 | N⁺-H stretch | Broad absorption due to the protonated nitrogen of the hydrobromide salt. |

| 1620 - 1550 | C=N and C=C stretch | Aromatic ring stretching vibrations of the pyrimidine core. |

| 1470 - 1400 | C-H bend (aliphatic) | Bending vibration of the -CH₂- group. |

| 1250 - 1200 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the ring. |

| 700 - 600 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |

Interpretation and Causality

-

N⁺-H Stretch: A broad and strong absorption in the 2900-2700 cm⁻¹ region is a clear indication of the N⁺-H stretching vibration, confirming the presence of the hydrobromide salt.

-

Aromatic C-H and Ring Vibrations: The absorptions in the 3100-3000 cm⁻¹ and 1620-1550 cm⁻¹ regions are characteristic of the pyrimidine ring.

-

C-Br Stretch: A moderately strong band in the lower frequency region (700-600 cm⁻¹) is indicative of the C-Br stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Experimental Protocol

Electrospray ionization (ESI) is a suitable technique for analyzing the hydrobromide salt, as it is a soft ionization method that can readily generate the protonated molecular ion of the free base.

Predicted Mass Spectrum

In a positive ion ESI-MS experiment, the spectrum would be expected to show a prominent peak for the protonated free base, [M+H]⁺, where M is 4-(bromomethyl)pyrimidine.

| m/z | Ion | Rationale |

| 173/175 | [C₅H₅BrN₂ + H]⁺ | Molecular ion of the free base. The isotopic pattern with two peaks of roughly equal intensity is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[5] |

| 94 | [C₅H₅N₂]⁺ | Loss of the bromomethyl radical. |

Interpretation and Causality

-

Molecular Ion Peak: The most important information from the mass spectrum is the molecular weight. For 4-(bromomethyl)pyrimidine, the molecular weight is 173.01 g/mol .[5] The presence of a cluster of peaks at m/z 173 and 175 in a roughly 1:1 ratio would be definitive evidence for a compound containing one bromine atom.

-

Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the C-Br bond or the entire bromomethyl group. The loss of a bromine radical would lead to a fragment at m/z 94. Further fragmentation of the pyrimidine ring can also occur.

Conclusion: A Unified Spectroscopic Picture

This guide has provided a comprehensive overview of the expected spectroscopic data for 4-(bromomethyl)pyrimidine hydrobromide. By combining ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize this important synthetic intermediate. The predicted data, based on established principles and analysis of related compounds, serves as a valuable reference for scientists working in drug discovery and development. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment, which is fundamental to the integrity of any chemical research program.

References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PubMed Central. Available at: [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. Available at: [Link]

-

4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The University of Science and Technology of China. Available at: [Link]

-

4-(Bromomethyl)pyridine hydrobromide - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. National Institutes of Health. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. Available at: [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

-

Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. National Institutes of Health. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

4-(Bromomethyl)pyrimidine. PubChem. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Infrared Spectrum of Hydrobromic Aid. National Institutes of Health. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. University of Texas Southwestern Medical Center. Available at: [Link]

-

Pyrimidine, 4-methyl-. NIST WebBook. Available at: [Link]

-

Infrared and Raman spectra of heterocyclic compounds—III. Scilit. Available at: [Link]

-

FTIR spectrum of compound 5-bromo-2-hydrazinyl-6-(4methoxyphenyl)pyrimidin-4(3H)-one. ResearchGate. Available at: [Link]

-

Pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

-

The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society. Available at: [Link]

-

I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. Available at: [Link]

-

13C NMR spectra of synthesized model compound 4f. ResearchGate. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Topic: 4-(Bromomethyl)pyrimidine Hydrobromide—A Practical Guide to Solubility and Stability for Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)pyrimidine hydrobromide is a highly reactive heterocyclic building block crucial for introducing the pyrimidine-4-yl-methyl moiety in medicinal chemistry and drug discovery. Its utility, however, is intrinsically linked to its physicochemical properties, namely solubility and stability. This technical guide provides a comprehensive framework for researchers to understand, characterize, and manage these properties. We move beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols for solubility profiling and stability assessment. This document serves as a practical manual for maximizing the successful application of this valuable reagent by establishing best practices for its handling, storage, and use in synthetic workflows.

Introduction: The Double-Edged Sword of Reactivity

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, and pyrimidines are among the most significant, forming the core of nucleic acids and a multitude of therapeutic agents.[1] 4-(Bromomethyl)pyrimidine hydrobromide serves as a potent electrophile, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds. The bromomethyl group, analogous to a benzylic bromide, is primed for nucleophilic substitution, making it an invaluable tool for elaborating molecular complexity.

However, this high reactivity comes at a cost. The compound is susceptible to degradation, particularly through hydrolysis and thermal decomposition, which can compromise reaction yields, introduce impurities, and create inconsistencies in biological assays.[2] It is supplied as a hydrobromide salt, a common strategy to enhance both the stability and aqueous solubility of amine-containing heterocyles.[3]

Publicly available data on this specific reagent is limited, often conflated with its pyridine analogue, 4-(bromomethyl)pyridine hydrobromide. This guide, therefore, is designed to empower the researcher with the foundational knowledge and practical methodologies required to characterize the compound in their specific applications. We will explore how to determine its solubility profile and assess its stability under various conditions, ensuring reproducible and successful outcomes.

Core Physicochemical Properties and Safe Handling

Compound Profile

| Property | Value | Source |

| Chemical Name | 4-(Bromomethyl)pyrimidine hydrobromide | - |

| Molecular Formula | C₅H₅BrN₂ · HBr | [4] |

| Molecular Weight | ~253.92 g/mol | |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Reactivity | Potent electrophile, lachrymator, corrosive | [7][8] |

The Critical Role of the Hydrobromide Salt

The presence of hydrobromic acid to form the salt serves two primary purposes:

-

Enhanced Stability: The protonated pyrimidine ring is less electron-rich, which slightly reduces the reactivity of the bromomethyl group towards adventitious nucleophiles, including self-condensation or reaction with trace moisture.

-

Improved Solubility: The ionic nature of the salt dramatically increases solubility in polar solvents, particularly water, compared to the free base.[3] This is a critical consideration for reactions in aqueous or semi-aqueous media and for purification processes.

Mandatory Safety and Handling Protocol

4-(Bromomethyl)pyrimidine hydrobromide is a hazardous chemical, classified as a corrosive solid and a lachrymator (a substance that irritates the eyes and causes tearing).[7][8][9] Strict adherence to safety protocols is non-negotiable.

Core Safety Requirements:

-

Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The sash should be kept as low as possible. An eyewash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[7] Standard safety glasses are insufficient.

-

Hand Protection: Wear double-layered nitrile gloves.[11] Latex gloves offer inadequate protection. Change the outer glove immediately upon contamination.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12]

-

The following workflow diagram outlines the essential steps for safely handling the reagent from storage to disposal.

Caption: Safe handling workflow for 4-(Bromomethyl)pyrimidine hydrobromide.

Systematic Solubility Profiling

A compound's solubility dictates its utility in both reaction setup and biological screening.[1] For drug development, poor aqueous solubility can limit bioavailability.[1] We must distinguish between two key types of solubility measurements.

-

Thermodynamic Solubility: The true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over time. This is the gold standard for formulation and biopharmaceutical assessment.[1]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock. It is a high-throughput method that simulates conditions in biological assays.[1]

Experimental Protocol: Thermodynamic Solubility

This protocol determines the equilibrium solubility and is essential for understanding the compound's behavior in different solvent systems.

Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid 4-(Bromomethyl)pyrimidine hydrobromide to a series of 1.5 mL glass vials. Ensure enough solid is present that some will remain undissolved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. Test solvents should include:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized Water

-

Methanol

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: After 24 hours, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully remove an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 ACN:Water).

-

Prepare a calibration curve using known concentrations of the compound.

-

Analyze the diluted sample by a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration.[13]

-

The calculated concentration is the thermodynamic solubility in that solvent.

-

Data Presentation: Solubility Profile

Summarize the empirically determined data in a clear table.

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Notes |

| PBS (pH 7.4) | 25 | [Experimental Value] | Likely high due to salt form. |

| Deionized Water | 25 | [Experimental Value] | Baseline for aqueous solubility. |

| Methanol | 25 | [Experimental Value] | Polar protic solvent. |

| Acetonitrile | 25 | [Experimental Value] | Polar aprotic solvent. |

| DMF | 25 | [Experimental Value] | High polarity aprotic solvent. |

| DCM | 25 | [Experimental Value] | Non-polar solvent, expect low solubility. |

Stability Assessment and Degradation Pathways

The stability of 4-(Bromomethyl)pyrimidine hydrobromide is governed by the reactivity of the C-Br bond. Understanding its degradation pathways is critical for defining storage conditions, choosing appropriate reaction solvents, and identifying potential impurities in a reaction product.

Predicted Degradation Pathways

Two primary non-enzymatic degradation pathways are of concern for this molecule: hydrolysis and thermal decomposition.

-

Hydrolysis: In the presence of water or other nucleophiles (e.g., alcohols), the bromomethyl group can undergo S_N1 or S_N2 substitution to form the corresponding 4-(hydroxymethyl)pyrimidine or alkoxy derivative. This is often the most common degradation route in non-anhydrous solvents or upon exposure to atmospheric moisture.

-

Thermal Decomposition: At elevated temperatures, bromomethyl compounds can degrade.[2] A likely pathway involves the elimination of HBr, potentially leading to oligomeric or polymeric byproducts. The liberated HBr can also act as an acid catalyst, accelerating further decomposition in an autocatalytic cycle.[2]

The following diagram illustrates these key degradation routes.

Caption: Potential degradation pathways of 4-(Bromomethyl)pyrimidine hydrobromide.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule.[14] This involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

-

Stress Conditions: Distribute the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24-48 hours.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2-8 hours (base-catalyzed degradation is often rapid).

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.

-

Thermal Degradation: Heat a solution (in a stable solvent like ACN) at 80 °C for 72 hours. Also, heat the solid compound at 80 °C.

-

Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a defined period.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples.

-

Quantification: Analyze all samples by a stability-indicating HPLC-UV method. This method must be capable of separating the parent peak from all major degradation peaks. An LC-MS method should be used in parallel to obtain mass information on the new peaks, aiding in their identification.[14]

-

Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed under each condition. This will reveal the compound's liabilities (e.g., "highly sensitive to base-catalyzed hydrolysis").

Recommendations for Storage and In-Lab Use

Based on the compound's chemical nature and the likely degradation pathways, the following best practices are recommended to preserve its integrity.

Long-Term Storage

-

Temperature: Store in a refrigerator at 2-8 °C .[15] This minimizes the rate of thermal decomposition. Do not freeze, as this can introduce moisture through condensation cycles.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen. The container must be tightly sealed.[6]

-

Light: Store in a dark location or in an amber vial to protect against potential photolytic degradation.[6]

Preparation and Use of Stock Solutions

-

Solvent Choice: For stock solutions, use a high-purity, anhydrous aprotic solvent where the compound is stable, such as acetonitrile or DMF. Avoid preparing stock solutions in protic solvents like methanol or water unless they are to be used immediately.

-

Procedure:

-

Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Prepare the solution under an inert atmosphere.

-

If the solution is not for immediate use, store it under inert gas at 2-8 °C and use within a validated timeframe (e.g., 24-48 hours). For longer-term storage, aliquoting and freezing may be an option, but the freeze-thaw stability must be experimentally verified first.

-

Conclusion

4-(Bromomethyl)pyrimidine hydrobromide is a powerful synthetic intermediate whose successful application hinges on a thorough understanding and control of its solubility and stability. Its reactivity, while synthetically useful, makes it susceptible to degradation by hydrolysis and heat. This guide provides the scientific rationale and robust experimental protocols for researchers to systematically profile these characteristics. By implementing rigorous safe handling procedures, conducting tailored solubility and stability studies, and adhering to recommended storage conditions, scientists can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful research outcomes in drug discovery and development.

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from Brandeis University website. [Link]

-

Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from Loba Chemie website. [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from Solubility of Things website. [Link]

-

Bansal, A. K., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014, 1-7. [Link]

-

Semantic Scholar. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2013). Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. Retrieved from ResearchGate. [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from Rutgers University website. [Link]

-

Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]

-

Rutgers University EHS. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from Rutgers University website. [Link]

-

CP Lab Safety. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide, 25g, Each. Retrieved from CP Lab Safety website. [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)pyrimidine. Retrieved from PubChem. [Link]

-

Trikistani, F. A. A., & Zaafarany, I. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Current World Environment, 5(1), 01-08. [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

-

ICL Industrial Products. (n.d.). METHYL BROMIDE - Safety Handbook. Retrieved from AWS website. [Link]

-

Mire-Sluis, A., et al. (2011). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. BioProcess International. [Link]

-

van Gennip, A. H., et al. (2002). Scheme of pyrimidine degradation pathways. ResearchGate. [Link]

-

Georgia Institute of Technology. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. Retrieved from Georgia Tech EHS. [Link]

-

Douša, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. Journal of Pharmaceutical and Biomedical Analysis, 186, 113266. [Link]

-

van Kuilenburg, A. B. P., et al. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1211-4. [Link]

-

Anna, A., et al. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 57, 1621-1626. [Link]

-

Wikipedia. (n.d.). Silacyclobutane. Retrieved from Wikipedia. [Link]

-

Wiley. (n.d.). Heterocycles: Synthesis, Catalysis, Sustainability, and Characterization. Retrieved from Wiley website. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8 [evitachem.com]

- 4. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [amp.chemicalbook.com]

- 6. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]

- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. jchr.org [jchr.org]

- 14. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract